molecular formula C20H20BrClN2O B609169 (E)-3-(4-bromophenyl)-1-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]prop-2-en-1-one CAS No. 1597489-14-9

(E)-3-(4-bromophenyl)-1-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]prop-2-en-1-one

Cat. No. B609169
CAS RN: 1597489-14-9
M. Wt: 419.74
InChI Key: NXTNVQJKGHAGAX-BJMVGYQFSA-N
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Description

ML401 is an antagonist of the EBI2 receptor.

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis Protocols : The compound has been obtained through multi-step synthesis protocols, with its structure confirmed by various spectroscopic methods like HRMS, IR, and NMR (Wujec & Typek, 2023).
  • Crystal Structure Determination : Detailed studies on its crystal structure using techniques like X-ray single crystal diffraction and analysis of intermolecular interactions have been conducted (Chen et al., 2021).

Biological Activities

  • Biological Evaluation : Extensive biological activity evaluation, including in vitro and in vivo studies, has been performed for this compound, emphasizing its potential therapeutic applications (Chen et al., 2021).

Related Compounds and Applications

  • Synthesis of Related Compounds : Research includes the synthesis of structurally similar compounds, highlighting the versatile applications of this chemical framework in developing various molecules (Jin-peng, 2013).
  • Antimicrobial and Antiviral Activities : Some derivatives have been explored for their antimicrobial and antiviral activities, demonstrating the potential of this class of compounds in pharmacological research (Krishna Reddy et al., 2013).
  • Antitumor Activities : The compound and its derivatives have been evaluated for antitumor activities, showing promising results in inhibiting tumor growth and inducing cancer cell differentiation (Hakobyan et al., 2020).

Optoelectronic and Charge Transport Properties

  • Nonlinear Optical Properties : Studies on the nonlinear optical properties of related chalcone derivatives indicate potential applications in semiconductor devices and optoelectronics (Shkir et al., 2019).

properties

IUPAC Name

(E)-3-(4-bromophenyl)-1-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20BrClN2O/c21-18-6-1-16(2-7-18)5-10-20(25)24-13-11-23(12-14-24)15-17-3-8-19(22)9-4-17/h1-10H,11-15H2/b10-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXTNVQJKGHAGAX-BJMVGYQFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=C(C=C2)Cl)C(=O)C=CC3=CC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1CC2=CC=C(C=C2)Cl)C(=O)/C=C/C3=CC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20BrClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3-(4-bromophenyl)-1-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]prop-2-en-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(E)-3-(4-bromophenyl)-1-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]prop-2-en-1-one

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